N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c25-28(26,22-12-6-10-18-7-4-5-11-20(18)22)23-13-14-24-15-16-27-21(17-24)19-8-2-1-3-9-19/h1-12,21,23H,13-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHJYPQPBGPRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide is a sulfonamide compound that has attracted attention for its potential therapeutic applications, particularly as an inhibitor of key biological targets. This article delves into its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes:
- Morpholine ring : A six-membered ring containing oxygen and nitrogen.
- Naphthalene moiety : A polycyclic aromatic hydrocarbon providing hydrophobic characteristics.
- Sulfonamide group : Contributing to its biological activity through mimicking natural substrates.
The molecular formula is with a molecular weight of approximately 396.5 g/mol .
This compound acts primarily through the inhibition of specific enzymes. The sulfonamide group allows the compound to mimic natural substrates, effectively blocking active sites on enzymes involved in critical biochemical pathways. This inhibition can lead to therapeutic effects in various diseases, including metabolic and inflammatory conditions.
Inhibition of Factor Xa
Recent studies have identified this compound as a potent inhibitor of human Factor Xa (FXa), a crucial enzyme in the blood coagulation cascade. This activity suggests potential applications in anticoagulant therapy.
Targeting Fatty Acid Binding Protein 4 (FABP4)
Research has shown that derivatives of naphthalene-1-sulfonamide, including this compound, exhibit significant binding affinity to FABP4. FABP4 plays a vital role in metabolic and inflammatory processes, making it a promising target for treating immunometabolic diseases such as diabetes and atherosclerosis. The binding affinities of these compounds were found to be comparable or superior to existing inhibitors, indicating their potential for further development .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the morpholine derivative : Reacting phenylamine with ethylene oxide.
- Alkylation : Introducing the ethyl group through alkylation reactions.
- Sulfonamide formation : Reacting the alkylated product with naphthalene sulfonyl chloride in the presence of a base like triethylamine.
This method emphasizes controlled reaction conditions to optimize yield and purity .
Applications in Research and Medicine
This compound has several potential applications:
- Anticoagulant therapy : As an FXa inhibitor, it may be beneficial in managing thrombotic disorders.
- Metabolic disease treatment : Its role as a FABP4 inhibitor positions it as a candidate for therapies targeting obesity-related metabolic disorders.
- Biochemical probes : It can be utilized in research settings to study enzyme activity and protein interactions, aiding in drug discovery efforts.
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have indicated that naphthalene sulfonamides, including N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide, exhibit promising anticancer properties. These compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, they have been shown to interfere with the signaling pathways of cancer cells, leading to apoptosis (programmed cell death) and reduced tumor size in preclinical models.
1.2 Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Research indicates that naphthalene sulfonamides can inhibit bacterial growth by disrupting bacterial cell wall synthesis or inhibiting essential enzymes. This makes them potential candidates for developing new antibiotics, especially in an era of increasing antibiotic resistance.
Mechanistic Insights
2.1 Mode of Action
The mechanism by which this compound exerts its effects involves several biochemical pathways:
- Inhibition of Enzymatic Activity: The compound can act as an inhibitor of specific enzymes that are vital for tumor growth and bacterial survival.
- Receptor Modulation: It may interact with various receptors involved in cell signaling, altering cellular responses that lead to reduced proliferation or increased apoptosis.
Synthesis and Characterization
3.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from naphthalene derivatives and morpholine precursors. The process includes:
- Formation of the Naphthalene Sulfonamide: This is achieved through sulfonation reactions followed by nucleophilic substitution.
- Coupling with Morpholine Derivatives: The final product is obtained by coupling the naphthalene sulfonamide with morpholine derivatives under controlled conditions to ensure high yield and purity.
3.2 Analytical Techniques
Characterization of the synthesized compound is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR): To confirm the molecular structure.
- Mass Spectrometry (MS): For molecular weight determination.
- Infrared Spectroscopy (IR): To identify functional groups.
Case Studies
4.1 Case Study: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent in oncology.
4.2 Case Study: Antimicrobial Testing
Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting its viability as a new antimicrobial agent.
Q & A
Basic: What synthetic strategies are employed to prepare N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide?
Answer:
The synthesis typically involves coupling a naphthalene sulfonyl chloride derivative with a morpholine-containing amine. For example:
- Step 1: React 2-naphthalenesulfonyl chloride (CAS 93-11-8) with 2-(2-phenylmorpholin-4-yl)ethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide bond .
- Step 2: Purify the product via column chromatography and confirm structure using ¹H/¹³C NMR and mass spectrometry (ESI-TOF) .
Key challenges include optimizing reaction time and avoiding side reactions from competing nucleophiles.
Basic: How is the structural integrity of this compound validated in synthetic workflows?
Answer:
Structural validation employs:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) in deuterated solvents (e.g., DMSO-d₆) to confirm proton environments and carbon frameworks. Peaks for the naphthalene ring (δ 7.5–8.3 ppm) and morpholine protons (δ 2.5–3.5 ppm) are diagnostic .
- Mass Spectrometry (ESI-TOF): Accurate mass measurements (e.g., [M+H]⁺) within ±5 ppm error confirm molecular formula .
- Elemental Analysis: Combustion analysis for C, H, N, S ensures purity (>95%) .
Advanced: What crystallographic methods are suitable for resolving the 3D structure of this compound?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Use SHELX software (e.g., SHELXL for refinement) to solve the structure. High-resolution data (≤1.0 Å) are critical for resolving morpholine ring puckering and sulfonamide torsion angles .
- Fragment Screening: Co-crystallization with target proteins (e.g., enzymes) can reveal binding modes. SHELXC/D/E pipelines enable rapid phase determination in macromolecular complexes .
- Twinned Data Refinement: For challenging crystals, SHELXL’s twin refinement tools (e.g., BASF parameter) improve model accuracy .
Advanced: How does the morpholine moiety influence biological activity in sulfonamide derivatives?
Answer:
- Enhanced Solubility: The morpholine ring’s polarity improves aqueous solubility, critical for in vitro assays .
- Target Engagement: Structural analogs (e.g., Pitstop® 2, CAS 1419320-73-2) show that the morpholine group facilitates clathrin inhibition by mimicking endogenous protein motifs .
- Anti-Biofilm Activity: Derivatives with similar morpholine-ethyl chains exhibit potent activity against Gram-positive bacteria, likely via disruption of membrane integrity .
Methodological Note: Structure-activity relationship (SAR) studies involve synthesizing analogs with modified morpholine substituents (e.g., phenyl to cyclohexyl) and testing in biofilm assays .
Advanced: What analytical strategies address contradictions in biochemical data for this compound?
Answer:
- Dose-Response Curves: Replicate experiments across multiple concentrations (e.g., 0.1–100 µM) to distinguish true activity from assay artifacts.
- Off-Target Screening: Use proteome-wide approaches (e.g., thermal shift assays) to identify non-specific interactions .
- Metabolic Stability: Assess half-life in liver microsomes to rule out rapid degradation as a cause of inconsistent activity .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Storage: Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent degradation .
- Handling: Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; wash thoroughly after use.
- Disposal: Incinerate via certified hazardous waste facilities. Do not release into waterways due to potential ecotoxicity .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetics?
Answer:
- LogP Prediction: Tools like MarvinSketch estimate logP (~3.5) to prioritize analogs with improved membrane permeability .
- Docking Studies: AutoDock Vina or Schrödinger Suite can model interactions with targets (e.g., clathrin), guiding substitutions at the naphthalene or morpholine moieties .
- ADMET Prediction: SwissADME or ADMETLab2.0 predicts absorption, metabolism, and toxicity to reduce late-stage attrition .
Advanced: What techniques characterize polymorphic forms of this compound?
Answer:
- Powder X-ray Diffraction (PXRD): Compare experimental patterns with simulated data from SCXRD to identify polymorphs .
- Differential Scanning Calorimetry (DSC): Detect melting points and thermal transitions (e.g., enantiotropic vs. monotropic) .
- Solid-State NMR: Resolve hydrogen-bonding networks and molecular packing differences between forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
